molecular formula C17H15BrN2O4 B4513546 2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid

2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid

Cat. No.: B4513546
M. Wt: 391.2 g/mol
InChI Key: GVQYMUIOTOXTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid is a complex organic compound characterized by its unique tetracyclic structure. This compound features a bromophenyl group and multiple fused rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid involves multiple steps, typically starting with the preparation of the bromophenyl precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetracyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: It may be used in the production of advanced materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenyl group and the tetracyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds include other tetracyclic structures with bromophenyl groups, such as:

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Compared to these compounds, 2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid is unique due to its specific tetracyclic structure and the presence of an acetic acid moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[9-(4-bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4/c18-7-1-3-8(4-2-7)20-14-9-5-10(15(14)20)13-12(9)16(23)19(17(13)24)6-11(21)22/h1-4,9-10,12-15H,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQYMUIOTOXTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2N4C5=CC=C(C=C5)Br)C(=O)N(C3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid
Reactant of Route 2
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid
Reactant of Route 3
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid
Reactant of Route 4
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid
Reactant of Route 5
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid
Reactant of Route 6
2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.